2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carboxylic acid
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Overview
Description
2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring and an isoindoline core, both of which are functionalized with multiple carbonyl groups. The presence of these functional groups makes the compound highly reactive and versatile for various chemical applications.
Mechanism of Action
Target of Action
The primary target of 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carboxylic acid is cereblon , a protein that plays a crucial role in various cellular processes . This compound acts as a functionalized cereblon ligand, which is essential for the development of Thalidomide-based PROTACs .
Mode of Action
The compound interacts with its target, cereblon, by forming a complex. This interaction allows for rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is also amenable for linker attachment via reductive amination .
Biochemical Pathways
The compound’s interaction with cereblon leads to the modulation of various biochemical pathways. Specifically, it plays a role in the targeted protein degradation pathway . This pathway involves the selective degradation of specific proteins, which is a critical process in maintaining cellular homeostasis .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its role in targeted protein degradation . By interacting with cereblon, the compound can influence the degradation of specific proteins, thereby affecting various cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s storage temperature can affect its stability . Furthermore, the physiological environment within the body, such as pH and the presence of other molecules, can also impact the compound’s efficacy and action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of maleic anhydride with a substituted furan to form an isobenzofuran-1,3-dione intermediate. This intermediate is then reacted with a primary amine to form the desired compound .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups into alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to abnormal protein function.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carboxylic acid
- 5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
- 2-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]acetic acid
Uniqueness
What sets 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carboxylic acid apart from similar compounds is its specific functionalization pattern, which imparts unique reactivity and biological activity. This makes it a valuable compound for targeted research and applications in various fields .
Properties
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O6/c17-9-5-4-8(11(18)15-9)16-12(19)6-2-1-3-7(14(21)22)10(6)13(16)20/h1-3,8H,4-5H2,(H,21,22)(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKAISAKQMDGRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1547163-38-1 |
Source
|
Record name | 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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